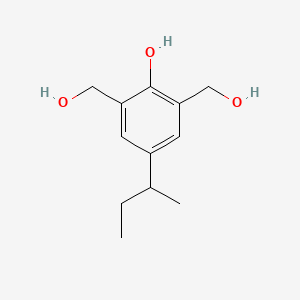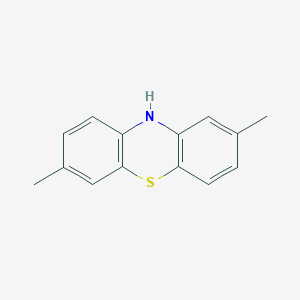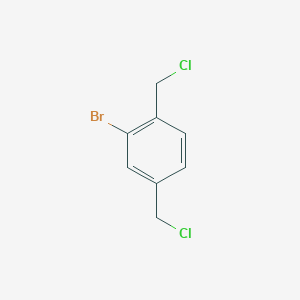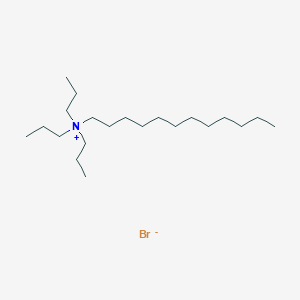
1-Dodecanaminium, N,N,N-tripropyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N,N,N-tripropyl-, bromide is a quaternary ammonium compound with the molecular formula C21H46BrN . This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is a white crystalline solid that is soluble in water and organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecanaminium, N,N,N-tripropyl-, bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-dodecanamine with tripropylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the amine to the quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecanaminium, N,N,N-tripropyl-, bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products: The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with hydroxide ions would yield 1-dodecanaminium, N,N,N-tripropyl-, hydroxide.
Wissenschaftliche Forschungsanwendungen
1-Dodecanaminium, N,N,N-tripropyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of liposomes and other vesicular structures for drug delivery and other biological applications.
Industry: The compound is used in the formulation of detergents, fabric softeners, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1-dodecanaminium, N,N,N-tripropyl-, bromide is primarily based on its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The compound can also facilitate the transfer of ions and molecules across membranes, which is useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
N,N,N-trimethyl-1-dodecanaminium bromide: This compound is similar in structure but has methyl groups instead of propyl groups. It is also used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar applications in detergents and antimicrobial formulations.
Uniqueness: 1-Dodecanaminium, N,N,N-tripropyl-, bromide is unique due to the presence of the tripropyl groups, which can influence its solubility and interaction with other molecules. This makes it particularly useful in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
55131-02-7 |
|---|---|
Molekularformel |
C21H46BrN |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
dodecyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C21H46N.BrH/c1-5-9-10-11-12-13-14-15-16-17-21-22(18-6-2,19-7-3)20-8-4;/h5-21H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JLLNGBZMJOSJQD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


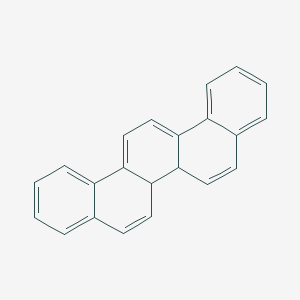
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
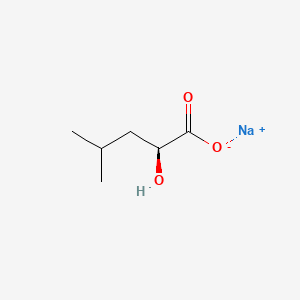
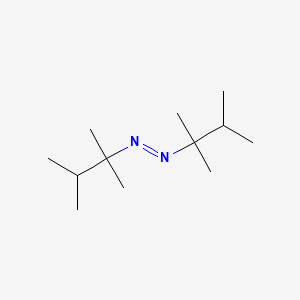
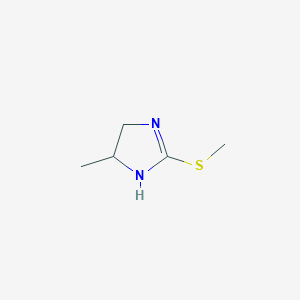
methanethione](/img/structure/B14637600.png)
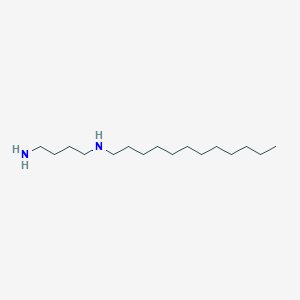
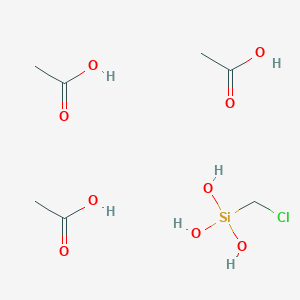
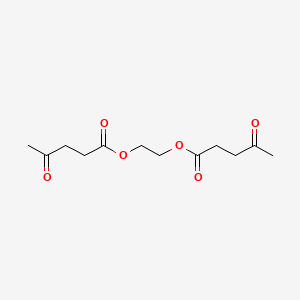
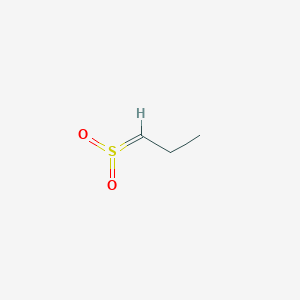
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
